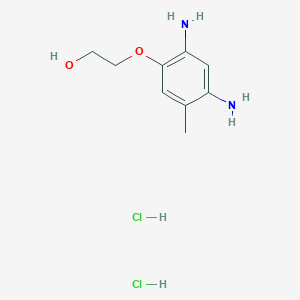

2,4-Diamino-5-methylphenoxyethanol hydrochloride

Description

Properties

IUPAC Name |

2-(2,4-diamino-5-methylphenoxy)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.2ClH/c1-6-4-9(13-3-2-12)8(11)5-7(6)10;;/h4-5,12H,2-3,10-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSPNPKKXNPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150543 | |

| Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113715-27-8 | |

| Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-methylphenoxyethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-METHYLPHENOXYETHANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z28JS1XMY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alternative Pathways: Challenges and Limitations

While the two-step method dominates industrial production, alternative routes face significant hurdles:

-

Direct Amination : Attempts to directly aminate 5-methylphenoxyethanol derivatives often result in low regioselectivity, with undesired byproducts such as 2,5-diamino isomers.

-

Oxidative Coupling : Methods involving potassium permanganate oxidation (as seen in related thiadiazoline syntheses) are unsuitable due to the compound’s sensitivity to strong oxidizers, which degrade the aromatic amine groups.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Dichloromethane is preferred in both steps for its ability to dissolve polar intermediates while resisting unwanted side reactions. Elevated temperatures (50–60°C) accelerate substitution kinetics but require careful monitoring to prevent decomposition. Lower temperatures (<40°C) result in incomplete conversion, while exceeding 70°C promotes hydrolysis of nitro groups.

Catalytic Systems and Reducing Agents

The reduction step’s efficiency hinges on the choice of catalyst and reductant. Preliminary studies suggest that palladium-based catalysts achieve >95% conversion, whereas iron powder in acidic media yields only 60–70%. The use of Raney nickel may offer a cost-effective alternative, though residual metal contamination remains a concern for pharmaceutical-grade applications.

Purification and Characterization

Crystallization and Recrystallization

The final product is purified via ethanol-assisted crystallization, which removes unreacted starting materials and inorganic salts. Recrystallization from a 2:1 ethanol-water mixture enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Identification

-

¹H NMR : Peaks at δ 6.85 (s, 1H, aromatic), δ 4.20 (t, 2H, OCH₂), and δ 2.45 (s, 3H, CH₃) confirm the structure.

-

Mass Spectrometry : A molecular ion peak at m/z 255.14 ([M+H]⁺) aligns with the molecular formula C₉H₁₆Cl₂N₂O₂.

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

2,4-Diamino-5-methylphenoxyethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .

Scientific Research Applications

Chemistry

In organic chemistry, 2,4-DAPHE serves as an intermediate in synthesizing various organic compounds. Its ability to undergo multiple reactions allows chemists to create derivatives that can be used in different applications, such as pharmaceuticals and agrochemicals.

Biology

Research into the biological activities of 2,4-DAPHE has revealed potential antimicrobial properties. Studies have shown that the compound can inhibit bacterial growth, suggesting its utility in developing new antimicrobial agents.

Medicine

Ongoing research is exploring the therapeutic uses of 2,4-DAPHE in dermatology. Its inclusion in formulations for hair dyes has been evaluated for safety and efficacy. The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in oxidative hair dyes at concentrations up to 2.0% .

Case Study 1: Safety Assessment in Hair Dyes

A comprehensive safety assessment conducted by the SCCS evaluated the effects of 2,4-DAPHE when used in hair dye formulations. The study concluded that at a maximum concentration of 3.0%, the compound does not pose significant toxic risks to consumers . Further studies indicated that while slight irritation could occur upon contact with skin or eyes, these effects were generally mild and temporary .

Case Study 2: Antimicrobial Activity

In a laboratory setting, 2,4-DAPHE demonstrated significant antimicrobial activity against various bacterial strains. For instance, a study found that formulations containing this compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli cultures. This suggests potential applications in developing topical antimicrobial products.

Data Tables

| Application Area | Details | Safety Considerations |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Requires careful handling due to reactive nature |

| Biology | Antimicrobial properties | Generally safe; further studies needed for specific applications |

| Medicine | Used in hair dye formulations | Safe at concentrations ≤3.0%; mild irritation possible |

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

2-Amino-5-methoxyphenol Hydrochloride (CAS 27191-09-9)

- Similarity : 0.85 .

- Structure: Differs by replacing the methyl group (position 5) with a methoxy group and lacking the ethoxyethanol side chain.

- Applications : Used in organic synthesis, particularly in acid hydrolysis reactions involving trichloroacetyl chloride (e.g., synthesis of intermediates for dyes or pharmaceuticals) .

- Key Difference: The absence of the ethoxyethanol group reduces water solubility, limiting its use in cosmetic formulations compared to the target compound.

3-Methoxyaniline Hydrochloride (CAS 27841-33-4)

- Similarity : 0.92 .

- Structure: A simpler analogue with a single amino group at position 3 and a methoxy group at position 5.

- Applications : Employed as a building block in pharmaceutical synthesis (e.g., antihypertensive agents) .

- Key Difference: The lack of multiple amino groups prevents oxidative coupling, making it unsuitable for hair dye applications.

4,5-Dimethoxybenzene-1,2-diamine (CAS 10272-07-8)

- Similarity : 0.90 .

- Structure: Contains two methoxy groups (positions 4 and 5) and two amino groups (positions 1 and 2).

- Applications : Used in advanced organic reactions, such as synthesizing polybenzimidazoles for high-temperature polymers .

- Key Difference : Methoxy groups increase electron density, altering reactivity in oxidation reactions compared to the methyl group in the target compound.

2,6-Diaminophenol Hydrochloride (CAS 1808091-49-7)

- Similarity : 0.83 .

- Structure: Features amino groups at positions 2 and 6 and a hydroxyl group at position 1.

- Applications : Acts as a biochemical reagent in protein crosslinking studies .

- Key Difference: The hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions compared to the ethoxyethanol group in the target compound.

Stability and Handling

- The target compound is stable in cosmetic formulations but degrades under prolonged UV exposure .

- 4,5-Dimethoxybenzene-1,2-diamine is prone to oxidation, requiring inert storage conditions .

- 2,6-Diaminophenol Hydrochloride is hygroscopic, necessitating desiccated environments .

Analytical Methods

Biological Activity

2,4-Diamino-5-methylphenoxyethanol hydrochloride (CAS No. 113715-27-8) is a chemical compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H14ClN3O

- Molecular Weight : 229.69 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic applications.

Pharmacological Effects

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Research has shown that it may protect neuronal cells from damage caused by neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against certain bacterial strains.

The mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative damage.

- Modulation of Neurotransmitter Receptors : Potential interactions with neurotransmitter systems may underlie its neuroprotective effects.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neuronal cells | |

| Antimicrobial | Inhibits growth of specific bacteria |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models of neurodegeneration demonstrated that administration of this compound resulted in a significant reduction in neuronal cell death when exposed to neurotoxic agents such as glutamate. The study concluded that the compound could be a candidate for further investigation in the treatment of conditions like Alzheimer's disease.

Case Study 2: Antioxidant Effects in Human Cells

In vitro studies using human cell lines showed that this compound effectively reduced markers of oxidative stress. The results indicated a dose-dependent relationship between the concentration of the compound and the level of oxidative stress reduction.

Q & A

Q. What are the key physicochemical properties of 2,4-Diamino-5-methylphenoxyethanol hydrochloride, and how can they influence experimental design?

- Methodological Answer : The compound’s hydrochloride salt form enhances solubility in polar solvents like water or ethanol, which is critical for formulation studies. Key properties include:

-

Molecular weight : Calculated from its IUPAC name (ethanol-2-(2,4-diamino-5-methylphenoxymethyl)-, dihydrochloride) .

-

Stability : Hydrochloride salts generally exhibit improved thermal stability compared to free bases. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

-

pKa : Use potentiometric titration to assess ionization states, which influence reactivity in hair dye formulations .

Property Method Reference Solubility Shake-flask (water/ethanol) Thermal stability TGA/DSC

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis : React 2,4-diamino-5-methylphenoxyethanol with hydrochloric acid in ethanol. Monitor pH to ensure complete salt formation (target pH 1–2 for hydrochloride precipitation) .

- Purification : Recrystallize from ethanol or methanol. Characterize purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What challenges arise in quantifying this compound in complex matrices (e.g., cosmetic formulations), and how can they be resolved?

- Methodological Answer :

-

Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from surfactants and dyes.

-

Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage: 3.5 kV) .

Analytical Parameter Optimized Value Column C18, 2.1 mm × 50 mm, 1.7 µm Retention time ~3.2 minutes

Q. How does pH affect the stability and reactivity of this compound in oxidative hair dye formulations?

- Methodological Answer :

- Stability Testing : Prepare buffers at pH 3–9 and incubate the compound at 40°C for 4 weeks. Monitor degradation via HPLC. Hydrochloride salts are stable at acidic pH but may hydrolyze at alkaline conditions (>pH 8) .

- Reactivity : In alkaline formulations (pH 9–10), the compound acts as a coupler, reacting with hydrogen peroxide to form indo dyes. Use UV-Vis spectroscopy (λmax 450–600 nm) to track reaction kinetics .

Q. What are the regulatory constraints for using this compound in experimental cosmetic formulations?

- Methodological Answer :

- Compliance : The compound is listed under EU and UK cosmetic regulations (e.g., The Cosmetic Products (Safety) Regulations 2008) as a permitted hair dye ingredient. Ensure concentrations ≤ 2% in final formulations and include patch-test protocols in preclinical studies .

- Safety Data : Refer to toxicological studies on structurally similar diaminophenoxyethanol derivatives for hazard assessment (e.g., skin sensitization via LLNA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.